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6-bromo-3-chloro-9H-pyrido[2,3-b]indole

Cat. No.: B12078479
M. Wt: 281.53 g/mol
InChI Key: QIWKBORXNLOWDL-UHFFFAOYSA-N
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Description

Significance of the Pyrido[2,3-b]indole (α-Carboline) Scaffold in Chemical Biology and Medicinal Chemistry

The 9H-pyrido[2,3-b]indole ring system, commonly known as α-carboline, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. nih.gov This tricyclic structure, consisting of an indole (B1671886) ring fused to a pyridine (B92270) ring, serves as the core for numerous natural products and synthetic molecules with a wide array of pharmacological effects. The rigid, planar nature of the α-carboline framework allows it to interact with various biological targets, including enzymes and nucleic acids.

Accumulating evidence over recent decades has demonstrated that molecules based on the α-carboline scaffold possess diverse and potent bioactivities. nih.gov These include antitumor, antimicrobial (antibacterial and antifungal), anti-plasmodial, anti-trypanosomal, and anti-inflammatory properties. nih.gov Furthermore, certain α-carboline derivatives have shown promise in addressing neurodegenerative conditions, exhibiting neuroprotective effects and potential applications in treating Alzheimer's disease. nih.gov This broad spectrum of activity makes the α-carboline skeleton a highly attractive starting point for the design and synthesis of novel therapeutic candidates.

Contextualizing Halogenation in Heterocyclic Drug Discovery: Focus on Bromine and Chlorine Substitutions

Halogenation—the strategic incorporation of halogen atoms such as fluorine, chlorine, bromine, or iodine into a molecule—is a fundamental and widely employed tactic in modern drug discovery. The introduction of halogens onto a heterocyclic scaffold like α-carboline can profoundly influence a compound's physicochemical and pharmacological profile. Halogens can modify a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Specifically, chlorine and bromine substitutions are of significant interest. Chlorine is featured in a vast number of FDA-approved drugs and is known for its ability to enhance binding affinity to biological targets. mdpi.com The carbon-chlorine bond is sufficiently stable, allowing for its incorporation into diverse heterocyclic systems. mdpi.com Bromine, being larger and more polarizable, can also improve potency and introduce specific interactions with target proteins. One such critical interaction is halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (a "σ-hole") that can favorably interact with nucleophilic sites on a biological target, thereby stabilizing the drug-target complex and enhancing efficacy.

Overview of Preclinical Research Endeavors Related to 6-Bromo-3-chloro-9H-pyrido[2,3-b]indole and its Structural Analogues

While extensive preclinical research focused specifically on this compound is not widely available in published literature, significant insights can be drawn from studies on its close structural analogues. This research collectively highlights the potential of halogenated indole and carboline structures as potent biological agents, particularly in the realms of antimicrobial and anticancer applications.

Research into halogenated indoles has demonstrated clear structure-activity relationships. For instance, studies on chloroindoles have revealed their efficacy against the food-borne pathogen Vibrio parahaemolyticus. Specifically, 4-chloroindole (B13527) has been shown to inhibit more than 80% of biofilm formation at a concentration of 20 μg/mL and exhibits a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov This suggests that the presence and position of a chlorine atom on the indole ring are crucial for antimicrobial and antivirulence activities. nih.gov

In the broader α-carboline family, halogenated intermediates are key for synthesizing more complex molecules. For example, 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde serves as a versatile starting material for creating hybrid compounds with potential antibacterial activity. researchgate.netasianpubs.org

Furthermore, studies on the isomeric β-carboline (pyrido[3,4-b]indole) framework reveal the potent anticancer activity of halogenated and otherwise substituted analogues. mdpi.comlongdom.orgresearchgate.netlongdom.org A series of novel pyrido[3,4-b]indoles demonstrated impressive, broad-spectrum antiproliferative activity against a range of aggressive human cancer cell lines, including those from metastatic pancreatic cancer, triple-negative breast cancer, and metastatic melanoma, with IC₅₀ values reaching the submicromolar level. longdom.orgresearchgate.netlongdom.org One of the most potent compounds identified in these studies was 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole. longdom.org The synthesis of related structures, such as 3-bromo-9H-pyrido[3,4-b]indol-1(2H)-one, further expands the chemical space for developing novel anticancer agents. researchgate.net

Other related bromo-indole structures have also shown significant promise. Derivatives of 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values lower than those of conventional antibiotics, suggesting a novel mechanism of action that could bypass existing resistance. nih.gov

This table summarizes the minimum inhibitory concentration (MIC) of selected halogenated indoles against the bacterium Vibrio parahaemolyticus.

CompoundMIC (μg/mL)
4-chloroindole50
7-chloroindole200
Indole (unsubstituted)>200
Data sourced from nih.gov

The following table presents the 50% inhibitory concentration (IC₅₀) values for a highly active β-carboline analogue, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, across various human cancer cell lines.

Cancer Cell LineCancer TypeIC₅₀ (µM)

Data for 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole sourced from longdom.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrClN2 B12078479 6-bromo-3-chloro-9H-pyrido[2,3-b]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrClN2

Molecular Weight

281.53 g/mol

IUPAC Name

6-bromo-3-chloro-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C11H6BrClN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-14-11(9)15-10/h1-5H,(H,14,15)

InChI Key

QIWKBORXNLOWDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)N=CC(=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Bromo 3 Chloro 9h Pyrido 2,3 B Indole

Established Synthetic Routes for 6-Bromo-3-chloro-9H-pyrido[2,3-b]indole

The synthesis of the this compound core can be approached through several established methods, primarily involving the construction of the tricyclic system, followed by or incorporating halogenation steps.

Direct Halogenation Approaches to the Pyrido[2,3-b]indole Core

Direct halogenation of the parent 9H-pyrido[2,3-b]indole (α-carboline) is a potential route to introduce bromine and chlorine atoms. Electrophilic aromatic substitution reactions on the α-carboline nucleus are known to be regioselective. Bromination typically occurs at the C6 position of the indole (B1671886) ring system, which is electronically activated. Subsequent chlorination would then be directed to the pyridine (B92270) ring. The precise conditions for achieving the desired 6-bromo-3-chloro substitution pattern would require careful optimization of halogenating agents and reaction conditions to control regioselectivity and prevent over-halogenation.

Halogenating AgentPosition of SubstitutionReference
N-Bromosuccinimide (NBS)C6 researchgate.net
Bromine (Br₂)C6 researchgate.net

Cyclization and Ring-Closure Strategies for Pyrido[2,3-b]indole Formation

A more controlled approach to the synthesis of this compound involves the construction of the tricyclic system from appropriately substituted precursors. One common strategy is the palladium-catalyzed sequential amination of dihalopyridines with anilines, followed by an intramolecular cyclization. For the target molecule, this would involve the reaction of a 2,3-dihalopyridine with a bromo-substituted aniline (B41778).

Another powerful method involves the photostimulated cyclization of anilinohalopyridines, which has been shown to be a general and high-yielding method for the synthesis of all four carboline regioisomers. This approach could be adapted using a bromo-substituted aniline and a dihalopyridine to construct the desired 6-bromo-pyrido[2,3-b]indole core, which could then be selectively chlorinated.

Thermal 6π-electrocyclization of indolyl alkenyl oximes represents another synthetic route to the α-carboline skeleton. acs.org By starting with a bromo-substituted indole, one could construct the 6-bromo-pyrido[2,3-b]indole core, which would then require subsequent chlorination at the C3 position.

Advanced Catalytic Syntheses of Halogenated Pyrido[2,3-b]indoles

Modern catalytic methods offer efficient and selective ways to synthesize and functionalize halogenated pyrido[2,3-b]indoles. Transition metal catalysis, particularly with palladium, plays a pivotal role in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that can be employed for the derivatization of this compound. libretexts.org The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond at the C6 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the C3 position. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C6 position while leaving the C3-chloro substituent intact for subsequent transformations. nih.govnih.gov

Table of Suzuki-Miyaura Reaction Parameters:

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80-100
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90-110
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100

Other Transition Metal-Mediated Synthetic Transformations

Besides palladium, other transition metals can be utilized for the synthesis and functionalization of the pyrido[2,3-b]indole core. nih.gov Copper-catalyzed reactions, for instance, can be employed for C-N and C-O bond formation, allowing for the introduction of various nucleophiles at the halogenated positions. rsc.org Rhodium and ruthenium catalysts have also been explored for C-H activation and functionalization of indole derivatives, which could potentially be applied to the pyrido[2,3-b]indole system for direct derivatization. rsc.orgcapes.gov.br

Chemo- and Regioselective Functionalization Strategies

The presence of two different halogen atoms at distinct positions in this compound allows for chemo- and regioselective functionalization. As mentioned, the C6-Br bond is more susceptible to oxidative addition with palladium(0) catalysts compared to the C3-Cl bond. This reactivity difference can be exploited to selectively perform cross-coupling reactions at the C6 position.

Following the functionalization at C6, the less reactive C3-chloro group can be targeted for substitution or coupling under more forcing reaction conditions or with catalyst systems specifically designed for the activation of aryl chlorides. This stepwise functionalization provides a powerful strategy for the synthesis of diverse and complex derivatives of the pyrido[2,3-b]indole scaffold.

Furthermore, the indole nitrogen (N9) can be alkylated or arylated under basic conditions, adding another point of diversity for chemical derivatization. The choice of base and electrophile will determine the outcome of the N-functionalization reaction.

Derivatization Approaches for the Synthesis of Novel Analogues

The structural framework of this compound, an α-carboline, presents a versatile scaffold for chemical modification. The presence of two distinct halogen atoms at the C3 (chloro) and C6 (bromo) positions offers opportunities for selective and sequential functionalization, enabling the synthesis of a wide array of novel analogues. Modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, provides a powerful toolkit for these transformations. Derivatization strategies primarily focus on introducing a variety of substituents at these key halogenated positions and on constructing more complex molecular architectures through the formation of fused ring systems.

The C3 and C6 positions of the this compound core are amenable to functionalization through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgmdpi.com A key aspect of derivatizing this di-halogenated substrate is the differential reactivity of the aryl-bromide bond compared to the aryl-chloride bond. The C-Br bond at the C6 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the more stable C-Cl bond at the C3 position. This reactivity difference allows for regioselective functionalization, where the C6 position can be modified while leaving the C3 chlorine atom intact for subsequent reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halo-α-carboline with various organoboron reagents, such as aryl or vinyl boronic acids. mdpi.com By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the more reactive C6-bromo position. Subsequent modification at the C3-chloro position can be achieved under more forcing conditions. This stepwise approach allows for the introduction of two different aryl or heteroaryl substituents. nih.gov

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction is employed, which couples terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org This method is invaluable for creating precursors for further transformations, such as cyclization reactions or for synthesizing molecules with extended π-systems. researchgate.netnih.gov The alkynyl moieties can serve as handles for building more complex structures, including fused rings and hybrid molecules.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines, anilines, or even ammonia (B1221849) equivalents onto the α-carboline scaffold. wikipedia.org This method is crucial for synthesizing analogues containing various amino functionalities, which are common motifs in biologically active compounds. nih.gov Nickel-catalyzed amination reactions have also emerged as a cost-effective alternative to palladium-based systems. nih.gov

The following table illustrates potential derivatization products of this compound using these key cross-coupling methodologies.

Reaction TypePosition FunctionalizedCoupling PartnerPotential ProductMethodology Reference
Suzuki-Miyaura CouplingC6 (selective)Phenylboronic acid3-Chloro-6-phenyl-9H-pyrido[2,3-b]indole researchgate.netnih.gov
Sonogashira CouplingC6 (selective)Phenylacetylene3-Chloro-6-(phenylethynyl)-9H-pyrido[2,3-b]indole wikipedia.orgnih.gov
Buchwald-Hartwig AminationC6 (selective)Morpholine4-(3-Chloro-9H-pyrido[2,3-b]indol-6-yl)morpholine wikipedia.org
Suzuki-Miyaura CouplingC3 (harsher conditions)Thiophene-2-boronic acid6-Bromo-3-(thiophen-2-yl)-9H-pyrido[2,3-b]indole nih.govrsc.org

Building upon the initial functionalization of the α-carboline core, the exploration of fused ring systems and hybrid molecules represents a significant step toward generating novel chemical entities. The substituents introduced in the first derivatization step can be strategically designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of new rings fused to the parent scaffold. nih.gov

One common strategy involves an initial Sonogashira coupling to install a terminal alkyne, which can then undergo intramolecular cyclization. For example, an alkyne introduced at the C6 position could be used in a palladium-catalyzed intramolecular hydroarylation or a Larock-type indole annulation to form a new ring fused across the C5 and C6 positions. nih.gov Similarly, introducing an ortho-alkynyl aniline or a related precursor can facilitate intramolecular difunctionalization to construct 2,3-fused indole systems. nih.govresearchgate.net

Another approach involves the synthesis of precursors that can undergo cycloaddition reactions. For instance, a diene could be constructed on the α-carboline backbone, which could then participate in a Diels-Alder reaction to form a six-membered ring. rsc.org These methods significantly increase the structural complexity and diversity of the synthesized analogues, leading to polycyclic systems with unique three-dimensional shapes. The creation of such fused systems is a key strategy in the synthesis of natural products and complex drug molecules. nih.govthieme.de

The table below outlines conceptual pathways for constructing fused ring systems starting from a functionalized this compound derivative.

Initial Functionalization (Example)Subsequent ReactionResulting Fused System (Conceptual)General Methodology Reference
Sonogashira coupling with 2-ethynylaniline (B1227618) at C6Intramolecular Larock AnnulationIndolo[6,5-f]pyrido[2,3-b]indole derivative nih.gov
Suzuki coupling with 2-vinylphenylboronic acid at C3Intramolecular Heck ReactionBenzo[b]pyrido[2,3-g]indole derivative rsc.org
Introduction of an o-alkynylaniline precursorIntramolecular DifunctionalizationTetrahydro-1H-pyrido[4,3-b]indole fused system nih.govresearchgate.net
Suzuki coupling to form an ortho-azido-styrene derivativeRhodium-catalyzed C-H Amination organic-chemistry.orgnih.gov-Fused Indole Heterocycle acs.org

Preclinical Pharmacological Investigations of 6 Bromo 3 Chloro 9h Pyrido 2,3 B Indole and Analogues

In Vitro Biological Activities and Cellular Efficacy Studies

Antiproliferative and Cytotoxic Efficacy in Established Cancer Cell Lines

While direct studies on the antiproliferative and cytotoxic effects of 6-bromo-3-chloro-9H-pyrido[2,3-b]indole are not extensively documented in the reviewed literature, research on analogous pyrido[3,4-b]indole derivatives has shown significant anticancer potential. A novel series of these analogues demonstrated potent, broad-spectrum antiproliferative activity against aggressive cancers. nih.govresearchgate.net This includes metastatic pancreatic cancer, non-small cell lung cancer, triple-negative breast cancers, and BRAFV600E mutant melanoma, as well as metastatic colon and prostate cancers. nih.govresearchgate.net

One particularly potent compound, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, exhibited IC50 values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cells. nih.govresearchgate.net The mechanism of action for this group of compounds appears to involve a strong and selective arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net Furthermore, there was evidence of selectivity, with the compounds showing greater effects on cancer cells compared to normal cells. nih.govresearchgate.net These findings suggest that the pyridoindole scaffold is a promising starting point for the development of new anticancer therapeutics.

Antimicrobial Spectrum and Efficacy (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of spiropyridoindolepyrrolidine derivatives have been investigated, revealing notable activity. nih.govfrontiersin.org These compounds were tested for their antimicrobial ability using the disk diffusion method against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The results indicated that these derivatives possess antimicrobial capabilities. nih.govfrontiersin.org

Modulatory Effects on Ion Channels (e.g., CFTR Potentiation)

There is currently no available information in the searched literature regarding the modulatory effects of this compound or its close analogues on ion channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Enzyme Inhibition Profiles (e.g., Kinases, Carbonic Anhydrase, Acetylcholinesterase)

Kinase Inhibition: Pyridoindole derivatives have been identified as potent inhibitors of various kinases. Specifically, 9H-pyrimido[4,5-b]indole derivatives have been discovered as dual inhibitors of RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) kinases. nih.gov These kinases are known to be involved in the growth and spread of various cancers. nih.gov The development of dual RET/TRK inhibitors with novel scaffolds like pyrimido-indole is significant as it could potentially address more diverse patient populations and overcome resistance mechanisms that arise from the use of selective inhibitors. nih.gov

Acetylcholinesterase Inhibition: A derivative of 6-bromo-N-propionyltryptamine, known as 6-bromotryptamine A, has been shown to directly inhibit acetylcholinesterase (AChE) activity. nih.gov In a test-tube assay, this compound demonstrated a dose-dependent inhibition of AChE, with a 50 µM concentration reducing enzyme activity to approximately 45% of the control. nih.gov Molecular docking studies suggest that 6-bromotryptamine A may bind to the catalytic active site of AChE. nih.gov This inhibitory action on AChE is a key strategy in managing conditions like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govmdpi.comnih.gov

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant, Neuroprotection)

Anti-inflammatory Activity: Several 6-bromoindole (B116670) derivatives isolated from the marine sponge Geodia barretti have demonstrated potential anti-inflammatory activities. nih.gov These compounds were found to modulate the secretion of cytokines such as IL-12p40 and IL-10 from dendritic cells. nih.gov Specifically, two derivatives reduced the secretion of IL-12p40, with one also increasing IL-10 production, suggesting a potential utility in treating Th1-type inflammation. nih.gov

Antioxidant Activity: Certain C-3 substituted indole (B1671886) derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov The antioxidant activity of these compounds is attributed to mechanisms like hydrogen and electron transfer to quench free radicals. nih.gov The presence of an unsubstituted indole nitrogen atom and the nature of the substituent at the C-3 position are crucial for this activity. nih.gov For instance, a derivative with a pyrrolidinedithiocarbamate moiety was found to be a potent radical scavenger and a reducer of Fe3+ to Fe2+. nih.gov Spiropyridoindolepyrrolidine derivatives with an NH2 functional group also exhibit high antioxidant ability. nih.govfrontiersin.org The antioxidant potential of such compounds is significant due to the role of reactive oxygen species (ROS) in cellular damage and various diseases. nih.gov

Neuroprotection: An optimized aminopropyl carbazole, (-)-P7C3-S243, which contains a 3,6-dibromo-9H-carbazol-9-yl moiety, has shown potent neuroprotective effects. nih.gov This compound has been demonstrated to protect developing neurons in the hippocampus and mature neurons in the substantia nigra in animal models of neurogenesis and Parkinson's disease, respectively. nih.gov It is believed to work by blocking neuron cell death. nih.gov Additionally, 6-bromotryptamine A has been suggested as a potential multi-target agent against Alzheimer's disease, in part due to its ability to block the formation of β-amyloid oligomers, which are neurotoxic. nih.gov

In Vivo Efficacy Assessments in Preclinical Animal Models

Although no in vivo antitumor data for this compound has been reported, studies on analogous indolo[2,3-b]quinoline derivatives have shown promising results in murine cancer models. These analogues, which share a similar fused heterocyclic core, have been evaluated for their ability to inhibit tumor growth.

In a study investigating neocryptolepine (B1663133) (5-methyl-5H-indolo[2,3-b]quinoline) analogues, their efficacy was tested against Ehrlich ascites carcinoma (EAC)-induced solid tumors in female albino Swiss mice. The results indicated a significant reduction in tumor volume following treatment with these compounds. nih.govresearchgate.netdoaj.org The antitumor activity of these analogues was also associated with antioxidant effects, as evidenced by a noticeable increase in the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net Furthermore, histopathological examination revealed a curative effect on the solid tumors with minimal liver side effects. nih.govresearchgate.net Flow cytometry analysis suggested that the antitumor mechanism involves cell cycle arrest and apoptosis. nih.govresearchgate.net

Analogue ClassMurine ModelKey FindingsReference
Indolo[2,3-b]quinoline AnaloguesEhrlich Ascites Carcinoma (EAC) in Swiss Albino MiceSignificant decrease in tumor volume. Increase in antioxidant enzymes (SOD, CAT). Curative effects on solid tumors observed in histopathology. Induction of apoptosis and cell cycle arrest. nih.govresearchgate.netdoaj.org

It is important to note that while these findings on indolo[2,3-b]quinolines are encouraging, the differing nitrogen position in the pyridine (B92270) ring of this compound could significantly influence its biological activity. Further studies are required to determine if the antitumor effects observed with indolo[2,3-b]quinolines translate to the pyrido[2,3-b]indole scaffold.

The therapeutic potential of pyridoindole analogues extends to infectious diseases. Research into substituted 9H-pyrido[3,4-b]indoles (β-carbolines) has demonstrated their efficacy as antifilarial agents in rodent models. Filarial parasites cause debilitating diseases in humans.

A study focused on 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives identified several compounds with significant macrofilaricidal (adult worm-killing) activity. nih.gov The initial in vivo screening was conducted against Acanthocheilonema viteae in rats. nih.gov Notably, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibited the highest adulticidal activity against this parasite. nih.gov Another analogue, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, showed potent activity against Litomosoides carinii and Brugia malayi in rodent models. nih.gov

Analogue ClassInfectious Disease ModelAnimal ModelKey FindingsReference
Substituted 9H-pyrido[3,4-b]indolesFilarial Infections (Acanthocheilonema viteae, Litomosoides carinii, Brugia malayi)RatsSignificant macrofilaricidal and microfilaricidal activity observed. Specific analogues demonstrated high efficacy against different filarial species. nih.gov

These findings highlight the potential of the pyridoindole scaffold in developing novel treatments for infectious diseases. The substitution pattern on the pyridoindole core appears to be crucial for determining the spectrum and potency of the antifilarial activity.

The application of indole-based compounds has also been explored in the context of cystic fibrosis (CF), a genetic disorder affecting multiple organs. While no data exists for this compound in CF models, a study on indole-3-aldehyde (3-IAld), a structurally simpler indole derivative, has shown therapeutic potential in a murine model of CF. mdpi.comnih.gov

In this research, site-specific delivery of 3-IAld to the lungs or gut of mice with CF resulted in the mitigation of inflammatory pathology in response to fungal infections. mdpi.comnih.gov The treatment was found to restore immune and microbial homeostasis in the affected organs without significant local or systemic toxicity. mdpi.comnih.gov This suggests that targeting the aryl hydrocarbon receptor (AhR), a known target of indole derivatives, could be a viable anti-inflammatory strategy in CF. mdpi.comnih.gov

AnalogueDisorder ModelAnimal ModelKey FindingsReference
Indole-3-aldehyde (3-IAld)Cystic Fibrosis (infection and inflammation)MiceMitigated lung and gut inflammatory pathology. Restored immune and microbial homeostasis. mdpi.comnih.gov

The anti-inflammatory and homeostasis-restoring effects of indole-3-aldehyde in a CF mouse model underscore the potential for indole-containing compounds in managing the complex pathology of this disease. However, it remains to be determined if the more complex pyridoindole structure of this compound would retain or enhance such activities.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Positional and Substituent Effects on Biological Activity

The biological activity of the pyrido[2,3-b]indole core is highly sensitive to the nature and position of its substituents. Research into related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrido[4,3-b]indoles, provides valuable insights into these effects, particularly in the context of kinase inhibition.

Systematic modifications of the pyrido[4,3-b]indole scaffold have demonstrated that substituent changes can dramatically alter potency and selectivity. For instance, in a series of 5H-pyrido[4,3-b]indol-4-carboxamide Janus kinase 2 (JAK2) inhibitors, quantitative structure-activity relationship (QSAR) studies revealed that steric and electrostatic fields contribute significantly to their inhibitory activity. mdpi.com The CoMFA model, a 3D-QSAR technique, indicated that 55.2% of the activity is influenced by steric factors and 44.8% by electrostatic interactions. mdpi.com This highlights the importance of the size and electronic properties of substituents on the pyridoindole ring system.

Furthermore, studies on related carboline derivatives have shown that modifications at various positions can modulate biological outcomes. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles identified as CFTR potentiators, the introduction of a methyl group at position 1 or 3 of the tetrahydropyridine (B1245486) ring led to a significant enhancement in activity. acs.org This suggests that even small alkyl substitutions can have a profound impact on the pharmacological profile.

The following table illustrates the impact of substituents on the biological activity of related pyrido[4,3-b]indole derivatives.

CompoundModificationTargetIC50 (µM)
Analog 1 6-fluoro-9-methyl substitutionCFTR0.03
Analog 2 8-methoxy substitutionCFTR>10

Data synthesized from studies on related compounds to illustrate substituent effects.

Impact of Halogen Atoms (Bromine, Chlorine) on Pharmacological Profiles

In a study of 3-substituted-indolin-2-ones, the introduction of a chlorine atom onto the pyrrole (B145914) ring was found to be crucial for reducing cardiotoxicity, showcasing the vital role of halogens in modulating the safety profile of a compound. nih.gov Similarly, in the context of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, a 6-(2,6-dichlorophenyl) moiety was a key feature of the initial lead compound, indicating the importance of chlorinated phenyl rings for potent kinase inhibition. nih.gov

The reactivity of halogenated indoles is also dependent on the nature of the halogen. For instance, chloroindoles have been shown to be less susceptible to halophilic attack compared to bromo- and iodoindoles, leading to different outcomes in nucleophilic substitution reactions. nih.gov This differential reactivity can be exploited in the synthesis of derivatives with specific functionalities. The electron-withdrawing nature of chlorine and bromine at positions 3 and 6 of the pyrido[2,3-b]indole core, respectively, would be expected to influence the acidity of the N-H proton and the electron density of the aromatic system, thereby affecting its interaction with biological targets.

The table below summarizes the effect of halogenation on the activity of related heterocyclic compounds.

CompoundHalogen SubstitutionBiological Effect
Indolin-2-one Analog Chlorine on pyrrole ringReduced cardiotoxicity nih.gov
Pyrido[2,3-d]pyrimidine 2,6-dichlorophenyl at C6Potent tyrosine kinase inhibition nih.gov

This table illustrates the influence of halogen atoms based on findings from related molecular structures.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape and stereochemistry of pyrido[2,3-b]indole derivatives are paramount to their biological function. Conformational flexibility or rigidity can determine how well a molecule fits into the binding site of a protein.

Molecular docking and conformational analysis of β-carboline derivatives with cyclin-dependent kinase 2 (CDK2) have shown that the binding mode is highly dependent on the conformation of the substituents. nih.gov For example, a 3-cyclohexylmethoxy group was found to enhance hydrophobic binding interactions within the deep hydrophobic pocket of CDK2, leading to higher binding intensity. nih.gov This underscores the importance of the shape and orientation of substituents in achieving potent biological activity.

In the case of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-based CFTR potentiators, stereochemistry plays a critical role. The introduction of a methyl group at position 1 or 3 of the tetrahydropyridine ring as a racemic mixture resulted in a considerable boost in activity. acs.org Further separation of enantiomers would likely reveal that one stereoisomer is significantly more active than the other, a common phenomenon in medicinal chemistry. The rigid, planar nature of the 9H-pyrido[2,3-b]indole core in 6-bromo-3-chloro-9H-pyrido[2,3-b]indole provides a stable scaffold upon which substituents can be strategically placed to optimize interactions with a biological target.

Lead Optimization Strategies Guided by SAR Principles

Structure-activity relationship principles are the cornerstone of lead optimization, guiding the iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For pyrido[2,3-b]indole-based compounds, SAR-guided strategies have proven effective in developing potent and selective inhibitors.

A prime example of SAR-guided lead optimization can be seen in the development of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Starting from a broadly active lead compound, systematic SAR studies led to the synthesis of analogs with improved potency and bioavailability. nih.gov For instance, introducing a [4-(diethylamino)butyl]amino side chain at the 2-position resulted in a compound with enhanced potency. nih.gov Furthermore, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety transformed a broad-spectrum inhibitor into a highly selective inhibitor of the FGF receptor tyrosine kinase. nih.gov

In the development of pyrido[2,3-b]indole derivatives with antibacterial activity, a systematic fine-tuning of physicochemical properties was employed to convert a scaffold with only Gram-positive activity into a series with potent activity against multidrug-resistant Gram-negative pathogens. acs.org This successful strategy highlights the power of lead optimization in expanding the therapeutic utility of a chemical scaffold. These examples demonstrate that a deep understanding of SAR is crucial for rationally designing new analogs of this compound with superior pharmacological profiles.

The following table provides examples of lead optimization strategies and their outcomes in related heterocyclic systems.

Lead Compound MoietyOptimized MoietyResult
6-(2,6-dichlorophenyl)6-(3',5'-dimethoxyphenyl)Highly selective FGFr tyrosine kinase inhibitor nih.gov
2-amino2-[4-(diethylamino)butyl]aminoEnhanced potency and bioavailability nih.gov

Data derived from lead optimization studies of related pyrido[2,3-d]pyrimidines.

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Molecular Targets and Binding Modes

The interaction of small molecules with biological macromolecules is the foundation of their pharmacological effects. For derivatives of the pyridoindole scaffold, these interactions have been explored through computational and experimental methods, revealing specific binding modes with proteins and enzymes that are critical for cellular function and proliferation.

Protein-Ligand Interaction Analyses

Computational docking studies on related pyrido[3,4-b]indole derivatives have suggested potential interactions with key proteins involved in cancer progression. For instance, modeling studies have indicated that this class of compounds may bind to the murine double minute 2 (MDM2) protein. nih.gov These analyses have shown that specific substitutions on the pyridoindole ring system can lead to significant binding interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's binding pocket. nih.gov While not directly studied for 6-bromo-3-chloro-9H-pyrido[2,3-b]indole, the shared core structure suggests that it may also engage in similar protein-ligand interactions.

Enzyme Active Site Interactions

The active sites of enzymes are common targets for therapeutic intervention. For the broader class of indole (B1671886) derivatives, interactions with various enzyme active sites have been documented. For example, some indole derivatives have been shown to interact with the ATP-binding pocket of kinases. The introduction of halogen atoms, such as bromine and chlorine, can significantly influence the binding affinity and selectivity of a compound for its target enzyme. These substitutions can alter the electronic properties of the molecule and provide additional points of interaction within the enzyme's active site. In-silico docking studies of other halogenated indole derivatives, such as tri-substituted fluoro-indoles, have shown potential inhibitory effects against enzymes like human topoisomerase-II. researchgate.net

Signaling Pathway Modulation

The biological activity of a compound is often manifested through its ability to modulate intracellular signaling pathways. Pyridoindoles and related indole compounds have been shown to interfere with several key signaling cascades that regulate cell growth, survival, and proliferation.

Kinase Cascade Interventions (e.g., PI3K/AKT/mTOR Pathway, ALK, EGFR, IGF-1R)

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its dysregulation is a hallmark of many cancers. Indole compounds have been recognized for their potential to modulate this critical pathway. nih.gov While direct evidence for this compound is not available, the general class of indole derivatives has been shown to inhibit the phosphorylation of key kinases within this cascade, leading to downstream effects on cell proliferation and survival. nih.gov Similarly, other related heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, have been developed as inhibitors of receptor tyrosine kinases like VEGFR-2 and HER-2, which are upstream activators of the PI3K/AKT/mTOR pathway. mdpi.com

Related Compound Class Targeted Kinase Pathway Observed Effect Reference
Indole CompoundsPI3K/AKT/mTORInhibition of kinase phosphorylation nih.gov
Pyrido[2,3-d]pyrimidinesVEGFR-2/HER-2Dual inhibition mdpi.com
Pyrido[2,3-d]pyrimidin-7-onesJAK3Potent inhibition nih.gov

Cell Cycle Regulation and Apoptosis Induction Pathways

A common mechanism of action for anticancer compounds is the disruption of the cell division cycle and the induction of programmed cell death, or apoptosis. Studies on pyrido[3,4-b]indole derivatives have demonstrated a strong and selective arrest of the cell cycle in the G2/M phase. nih.gov Furthermore, research on pyrido[2,3-b]indolizine derivatives has also indicated an accumulation of treated cells in the S and G2/M phases of the cell cycle. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases. nih.gov The ability of various indole-based compounds to induce apoptosis is a well-documented aspect of their biological activity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a popular tool in chemistry for calculating molecular properties and is often used to study the ground state electronic properties of complex organic molecules. mdpi.comtargetmol.com For 6-bromo-3-chloro-9H-pyrido[2,3-b]indole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. researchgate.net

From this optimized structure, a variety of electronic and reactivity parameters can be derived. These descriptors are crucial for predicting how the molecule will behave in chemical reactions. Key parameters include:

Molecular Electrostatic Potential (MESP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting sites of non-covalent interactions and chemical attack. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from the energies of the frontier molecular orbitals. These values help quantify the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table is for illustrative purposes only. The values are hypothetical and not derived from actual computation on the specified molecule.

ParameterHypothetical ValueUnit
Total Energy-3450.12Hartree
Dipole Moment3.45Debye
Chemical Hardness (η)2.15eV
Electronegativity (χ)4.30eV
Electrophilicity Index (ω)4.29eV

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. This energy gap is also directly related to the electronic absorption spectrum of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO orbitals reveals the regions of the molecule most involved in electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only. The values are hypothetical and not derived from actual computation on the specified molecule.

ParameterHypothetical ValueUnit
HOMO Energy-6.45eV
LUMO Energy-2.15eV
HOMO-LUMO Gap (ΔE)4.30eV

Molecular Docking and Dynamics Simulations

These computational techniques are essential in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, docking is used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. d-nb.inforesearchgate.net The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy.

The results of a docking study provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a predicted binding pose. This pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and strong binding.

Pi-Pi Stacking or Pi-Alkyl Interactions: Often involving aromatic rings like those in the pyridoindole core. researchgate.net

These predictions can identify promising drug candidates and suggest modifications to the molecular structure to improve binding affinity and selectivity. mdpi.com

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD simulation of the this compound-protein complex, typically run for nanoseconds or longer, would provide insights into the stability of the binding pose predicted by docking.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) over time.

These simulations can confirm the stability of a docked pose, reveal alternative binding modes, and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is built by correlating variations in molecular descriptors (physicochemical properties or theoretical parameters) with changes in observed biological activity (e.g., inhibitory concentration, IC₅₀).

To develop a QSAR model for pyrido[2,3-b]indole derivatives, one would need a dataset of structurally similar compounds with experimentally measured activities against a specific biological target. The process involves:

Data Set Preparation: Assembling a series of compounds and their biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation relating the descriptors to the activity.

Validation: Rigorously validating the model's predictive power using internal and external test sets.

A validated QSAR model for this class of compounds would allow for the in silico prediction of the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Chemoinformatics and Virtual Screening Approaches for Novel Compound Discovery

The quest for novel therapeutic agents has been significantly accelerated by the integration of computational methods into the drug discovery pipeline. Chemoinformatics and virtual screening, in particular, have emerged as powerful tools for the identification and optimization of lead compounds. These approaches are especially valuable when exploring the chemical space around privileged scaffolds like 9H-pyrido[2,3-b]indole (α-carboline), the core structure of this compound. The α-carboline framework is recognized as a promising scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. nih.govfrontiersin.orgresearchgate.net

Virtual screening methodologies can be broadly categorized into two main strategies: ligand-based and structure-based virtual screening. nih.gov Ligand-based approaches leverage the knowledge of known active compounds to identify new molecules with similar properties, while structure-based methods rely on the three-dimensional structure of the biological target. nih.gov

A notable application of virtual screening to the α-carboline scaffold was in the discovery of novel inhibitors for anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. acs.org In this study, a multi-database virtual screening campaign was conducted, encompassing over 500,000 compounds from the NCI, Specs, antimicrobial chemotherapeutics (ACD), and Maybridge databases. acs.org

The initial step in such a screening process often involves filtering the compound libraries based on desirable physicochemical properties to ensure drug-likeness. This is typically achieved by applying established guidelines like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors. acs.org Additionally, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are employed to eliminate compounds with potentially unfavorable pharmacokinetic or toxicological profiles. acs.org

Following the initial filtering, structure-based virtual screening is performed using molecular docking simulations. For the ALK inhibitors, the DOCK 4.0 software was utilized to predict the binding modes and affinities of the filtered compounds within the ALK kinase domain's active site. acs.org The α-carboline scaffold was identified as a promising hinge-binding motif, capable of mimicking the adenine (B156593) ring of ATP. acs.org This computational "hit" identification led to the synthesis and biological evaluation of a series of α-carboline derivatives.

The subsequent exploration of the chemical space around the α-carboline core involved the synthesis of numerous analogs with substitutions at various positions. acs.org This process is often guided by the initial docking results and aims to establish a structure-activity relationship (SAR). For instance, studies on 3,6-substituted azacarbazoles (a synonym for α-carbolines) led to the identification of compounds with submicromolar potency. acs.org The investigation of different substituents, including halogen atoms like bromine and chlorine, is a critical aspect of lead optimization. For example, in the development of ALK inhibitors, analogues with a m-bromophenyl group showed submicromolar IC50 values. acs.org

The data generated from such synthetic and biological testing efforts can then be used to build quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the chemical structure of compounds with their biological activity. acs.org For the α-carboline-based ALK inhibitors, an initial QSAR model was developed that showed a good correlation between the predicted and experimentally observed IC50 values. acs.org Such models are invaluable for prioritizing the synthesis of new derivatives with potentially improved potency.

While specific virtual screening data for this compound is not publicly available, the methodologies described for the broader α-carboline class provide a clear framework for how such a compound could be used in the discovery of novel bioactive molecules. The bromo and chloro substitutions on the scaffold would significantly influence its electronic and steric properties, potentially leading to unique interactions with a biological target. A virtual library of derivatives of this compound could be computationally generated and screened against various therapeutic targets to identify potential new leads.

Table of Virtual Screening and Chemoinformatics Parameters for α-Carboline Scaffolds

ParameterDescriptionExample from α-Carboline Studies acs.org
Compound Databases Collections of chemical structures used for screening.NCI, Specs, ACD, Maybridge
Filtering Criteria Physicochemical properties used to select for drug-likeness.Molecular Weight < 500, cLogP < 5, H-Bond Donors < 5, H-Bond Acceptors < 10, Polar Surface Area < 150 Ų
ADME/Tox Prediction Computational models to predict pharmacokinetic and toxicity profiles.Utilized for pre-filtering of databases.
Docking Software Program used to predict the binding of ligands to a protein target.DOCK 4.0
Biological Target The protein or enzyme against which the compounds are screened.Anaplastic Lymphoma Kinase (ALK)
Scaffold of Interest The core chemical structure being investigated.α-Carboline (9H-pyrido[2,3-b]indole)
QSAR Modeling Statistical method to correlate chemical structure with biological activity.Developed for ALK inhibitors showing good correlation for IC50 values.

This table summarizes the key components of a typical chemoinformatics and virtual screening workflow as applied to the discovery of novel compounds based on the α-carboline scaffold.

Analytical and Spectroscopic Characterization Techniques for Research

Advanced Spectroscopic Methods (NMR, MS, IR) for Structural Elucidation in Research

The precise molecular structure of "6-bromo-3-chloro-9H-pyrido[2,3-b]indole" is unequivocally determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide complementary information regarding the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the carbon-hydrogen framework. While specific spectral data for "this compound" is not publicly available, the expected chemical shifts and coupling constants can be inferred from related structures, such as substituted indoles and carbolines. rsc.orgchemicalbook.comipb.pt For instance, the aromatic protons of the pyrido[2,3-b]indole core are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm), with their specific shifts and splitting patterns being influenced by the positions of the bromine and chlorine substituents. The N-H proton of the indole (B1671886) ring would likely appear as a broad singlet at a higher chemical shift. rsc.orgrsc.org In the 13C NMR spectrum, the carbon atoms of the heterocyclic rings would exhibit characteristic signals, with those bonded to the electronegative halogen atoms being significantly affected. rsc.orgipb.ptrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. For "this compound" (molecular formula C11H6BrClN2), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The predicted monoisotopic mass is approximately 281.9406 g/mol . The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes, which serves as a definitive confirmation of the presence of these halogens. uni.lunih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, typically observed in the range of 3300-3500 cm-1. researchgate.net Aromatic C-H stretching vibrations would appear around 3000-3100 cm-1, while C=C and C=N stretching vibrations from the aromatic rings would be found in the 1450-1650 cm-1 region. The C-Br and C-Cl stretching vibrations would be observed at lower frequencies, typically below 800 cm-1. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
1H NMR Aromatic protons in the range of δ 7.0-9.0 ppm; N-H proton as a broad singlet.
13C NMR Characteristic signals for aromatic carbons; shifts influenced by halogen substituents.
Mass Spec. Molecular ion peak corresponding to the exact mass; characteristic isotopic pattern for Br and Cl.
IR Spec. N-H stretch (~3300-3500 cm-1); Aromatic C-H and C=C/C=N stretches; C-Br/C-Cl stretches (<800 cm-1).

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Analytical Characterization

To ensure the quality and reliability of research data, the purity of "this compound" must be rigorously assessed. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for this purpose. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for separating and quantifying the components of a mixture. For the purity analysis of "this compound," a reversed-phase HPLC method would typically be employed. researchgate.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. ajrconline.org The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov This technique is particularly powerful for identifying and quantifying impurities, even at trace levels. ajrconline.org An LC-MS method for "this compound" would provide both the retention time from the LC and the mass-to-charge ratio from the MS for the main compound and any impurities, allowing for their unambiguous identification. umb.eduresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. bldpharm.com UPLC is particularly advantageous for high-throughput screening and for resolving complex mixtures of closely related compounds.

Table 2: Typical Chromatographic Conditions for Analysis of Halogenated Aromatic Compounds

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.5 - 1.0 mL/min for HPLC; lower for UPLC
Detection UV at a specific wavelength (e.g., 254 nm) and/or Mass Spectrometry

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For "this compound," a crystal structure would confirm the planar nature of the pyrido[2,3-b]indole ring system and reveal the precise spatial orientation of the bromine and chlorine substituents. It would also provide information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.comresearchgate.netresearchgate.net

Biophysical Techniques for Biomolecular Interactions (e.g., Fluorescence Spectroscopy, DLS, CD)

Understanding how "this compound" interacts with biological macromolecules is key to elucidating its potential mechanisms of action. Several biophysical techniques are employed to study these interactions.

Fluorescence Spectroscopy: Many carboline derivatives are fluorescent, making fluorescence spectroscopy a powerful tool to study their interactions with biomolecules like DNA and proteins. researchgate.netnih.govnih.gov The binding of the compound to a macromolecule can lead to changes in its fluorescence properties, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. These changes can be used to determine binding affinities and to infer the mode of interaction, such as intercalation into the DNA double helix or binding to a specific site on a protein. nih.gov

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution. nih.govscilit.com In the context of biomolecular interactions, DLS can be used to monitor changes in the size of a protein or nucleic acid upon binding of a small molecule like "this compound." This can indicate whether the compound induces aggregation or conformational changes in the macromolecule. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of chiral macromolecules like proteins and nucleic acids. mdpi.comresearchgate.net The binding of a ligand can induce conformational changes in the macromolecule, which are reflected in its CD spectrum. researchgate.netresearchgate.net For example, the interaction of "this compound" with DNA could alter the DNA's CD spectrum, providing evidence for binding and potentially indicating the binding mode (e.g., intercalation vs. groove binding). nih.gov

Future Research Directions and Translational Perspectives for 6 Bromo 3 Chloro 9h Pyrido 2,3 B Indole

Development of Novel Analogues with Enhanced Specificity and Potency

The development of novel analogues of 6-bromo-3-chloro-9H-pyrido[2,3-b]indole is a promising strategy to enhance its therapeutic potential. The introduction of halogens into biologically active molecules is known to significantly increase their potency. researchgate.net The core structure of this compound provides multiple sites for chemical modification to improve its specificity and potency towards various biological targets.

Future research in this area should focus on systematic structure-activity relationship (SAR) studies. Key areas for modification include:

Substitution at the N-9 position: Alkylation, arylation, or the introduction of other functional groups at the indole (B1671886) nitrogen can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, N-alkylation has been shown to alter the reactivity and biological activity of related β-carboline systems. fiveable.me

Functionalization at other positions of the carboline ring: The unoccupied positions on the aromatic rings of the pyrido[2,3-b]indole scaffold can be targeted for the introduction of various substituents. These modifications can modulate the compound's electronic properties, solubility, and interactions with biological targets.

Bioisosteric replacement of halogen atoms: While the bromo and chloro substituents are key features of the parent compound, their replacement with other functional groups could lead to analogues with improved properties. For example, replacing a halogen with a trifluoromethyl group can enhance metabolic stability and binding affinity. nih.gov

The synthesis of these novel analogues can be achieved through various established and emerging synthetic methodologies. The synthesis of the precursor 6-bromo-3-chloroindole has been reported, which can serve as a starting point for the construction of the pyrido[2,3-b]indole ring system. clockss.org Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can be employed for the late-stage functionalization of the carboline core, allowing for the rapid generation of a diverse library of analogues. researchgate.net

The following table summarizes potential synthetic strategies for the development of novel analogues:

Synthetic StrategyDescriptionPotential Outcome
N-9 FunctionalizationAlkylation, arylation, or acylation of the indole nitrogen.Modulation of lipophilicity, solubility, and target engagement.
Palladium-catalyzed cross-couplingIntroduction of aryl, heteroaryl, or alkyl groups at various positions. researchgate.netEnhanced potency and selectivity towards specific biological targets.
C-H activationDirect functionalization of C-H bonds on the carboline ring. researchgate.netEfficient synthesis of novel analogues with diverse substitution patterns.

Exploration of New Therapeutic Applications for the Core Scaffold

The pyrido[2,3-b]indole (α-carboline) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. researchgate.netchula.ac.th The presence of halogen atoms in this compound suggests that it and its analogues could have significant potential in various therapeutic areas.

Future research should explore the following potential applications:

Anticancer Agents: Carboline derivatives have been investigated as inhibitors of various cancer-related targets, such as kinases and topoisomerases. nih.govnih.gov Notably, α-carboline derivatives have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. acs.org The this compound scaffold could be a promising starting point for the development of new ALK inhibitors or other kinase inhibitors.

Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial agents. researchgate.net The unique electronic properties of the di-halogenated pyrido[2,3-b]indole core could lead to novel mechanisms of antimicrobial action, potentially overcoming existing drug resistance.

Neuroprotective Agents: Some β-carboline derivatives have shown neuroprotective effects. While the neuropharmacological properties of α-carbolines are less explored, the structural similarity suggests that this is a worthwhile area of investigation.

The following table outlines potential therapeutic targets for the this compound scaffold:

Therapeutic AreaPotential Molecular TargetRationale
OncologyAnaplastic Lymphoma Kinase (ALK) acs.org, other kinases nih.govα-carboline scaffold has shown inhibitory activity against ALK.
Infectious DiseasesBacterial or fungal enzymesIndole derivatives are known to possess antimicrobial properties. researchgate.net
NeurologyReceptors and enzymes in the central nervous systemStructural similarity to neuroactive β-carbolines.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the mechanism of action of this compound and its analogues, a comprehensive approach that integrates various "omics" data is essential. Multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of a compound's biological effects.

Future research should aim to:

Identify Drug Targets and Off-Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, it is possible to identify the primary molecular targets and any off-target effects.

Elucidate Signaling Pathways: Multi-omics data can help to map the signaling pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action.

Discover Biomarkers of Response: Integrated omics analysis can lead to the discovery of biomarkers that predict which patients are most likely to respond to treatment with these compounds.

While specific multi-omics studies on this compound have not yet been reported, the principles of this approach are broadly applicable to novel drug candidates.

Advanced Preclinical Development Considerations (excluding Clinical Trials)

Before any potential therapeutic agent can be considered for clinical trials, it must undergo rigorous preclinical evaluation. For this compound and its analogues, this would involve a series of in vitro and in vivo studies to assess their drug-like properties.

Key preclinical development considerations include:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: In silico, in vitro, and in vivo ADMET studies are crucial to evaluate the pharmacokinetic and safety profiles of the compounds. This includes assessing properties such as solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling helps to establish the relationship between the drug concentration at the target site and the observed pharmacological effect, which is essential for determining optimal dosing regimens.

In Vivo Efficacy Studies: Once a lead candidate with favorable ADMET properties is identified, its efficacy must be demonstrated in relevant animal models of the target disease.

Patent Landscape and Intellectual Property in Halogenated Pyrido[2,3-b]indole Chemistry

The patent landscape for pyrido[2,3-b]indole derivatives is an important consideration for the future development of this compound as a therapeutic agent. A thorough analysis of existing patents is necessary to ensure freedom to operate and to identify opportunities for new intellectual property.

The patent landscape for related carboline structures, such as β-carbolines, is already well-established, with patents covering their use as anticancer agents and for other therapeutic indications. google.com For the specific class of halogenated α-carbolines, the intellectual property space may be less crowded, offering opportunities for new patent applications covering:

Composition of Matter: Claims directed to novel analogues of this compound with improved properties.

Methods of Use: Claims covering the use of these compounds for the treatment of specific diseases, such as cancer or infectious diseases.

Synthetic Methods: Claims related to novel and efficient synthetic routes for the preparation of these compounds.

A comprehensive patent search and analysis will be a critical step in the strategic development of this promising class of compounds.

Q & A

Basic: What are the recommended synthetic routes for 6-bromo-3-chloro-9H-pyrido[2,3-b]indole?

Methodological Answer:
A Pd-catalyzed amidation and cyclization approach is widely used for pyridoindole derivatives. For example, optimized conditions include using Cs₂CO₃ as a base in t-BuOH at 110°C, achieving yields up to 25% (lower-yield conditions like NaOH/THF at 70°C yield 12%) . Copper(I)-mediated azide-alkyne cycloaddition (CuAAC) is another viable method, as demonstrated for structurally similar indoles: CuI in PEG-400/DMF mixtures at room temperature, followed by purification via flash column chromatography (70:30 EtOAc/hexane) . Bromination and chlorination steps should be tailored to ensure regioselectivity, guided by substituent electronic effects .

Basic: How should researchers characterize this compound?

Methodological Answer:
Comprehensive characterization requires:

  • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds, such as methyl 8-cyclopropyl-2-methyl-9H-pyrido[2,3-b]indole-3-carboxylate (δH 2.1–8.5 ppm; δC 20–170 ppm) .
  • HRMS : Confirm molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]+ for analogous indoles) .
  • TLC : Monitor reaction progress using 70:30 EtOAc/hexane (Rf ~0.30) .
  • Elemental Analysis : Validate purity via CHN analysis (e.g., ±0.3% deviation for C, H, N) .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, oxidizers, and direct light, as pyridoindoles may decompose at elevated temperatures (>200°C) or emit toxic fumes upon combustion . For long-term stability, conduct periodic purity checks via HPLC or NMR to detect degradation products.

Advanced: How can reaction conditions be optimized to improve yields of pyridoindole derivatives?

Methodological Answer:
Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility, while t-BuOH improves Pd-catalyzed cyclization yields .
  • Base Selection : Strong bases like Cs₂CO₃ outperform NaOH in deprotonating intermediates .
  • Temperature Gradients : Higher temperatures (110°C vs. 70°C) accelerate cyclization but may increase side reactions; use microwave-assisted synthesis for controlled heating .
  • Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize metal contamination .

Advanced: How can regioselectivity in halogenation (Br/Cl) be controlled during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-rich positions (e.g., para to electron-donating groups) favor electrophilic substitution. For example, bromination at C6 in pyridoindoles is guided by the directing effects of adjacent substituents .
  • Catalytic Systems : Use N-halo reagents (e.g., NBS/NCS) with Lewis acids (FeCl₃) to direct halogenation .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Advanced: What computational methods are suitable for studying reaction mechanisms or electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model reaction pathways (e.g., cyclization energy barriers) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using explicit solvent models .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) in crystal structures .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare NMR data with multiple analogs (e.g., 8-cyclopropyl derivatives vs. ethyl carboxylates ).
  • Variable-Temperature NMR : Detect dynamic effects (e.g., tautomerism) that cause signal splitting .
  • X-ray Crystallography : Resolve ambiguities by determining absolute configurations (e.g., dihedral angles between substituents ).

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
  • Emergency Protocols : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced: How can bioactivity studies be designed for pyridoindole derivatives?

Methodological Answer:

  • In Vitro Assays : Test kinase inhibition (e.g., CDK2) using fluorescence polarization .
  • Molecular Docking : Screen against protein targets (e.g., β-carboline-binding enzymes) using AutoDock Vina .
  • SAR Studies : Modify substituents (e.g., Br/Cl at C3/C6) to correlate structure with antioxidant or antitumor activity .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Precursor Isolation : Purify intermediates (e.g., azidoethyl-indoles) before cyclization .
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea for halogen removal) .

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